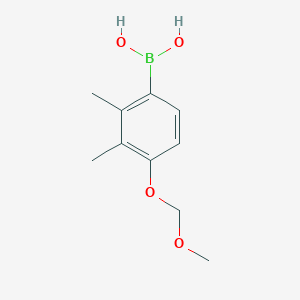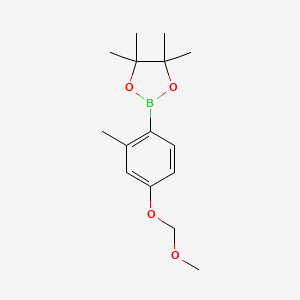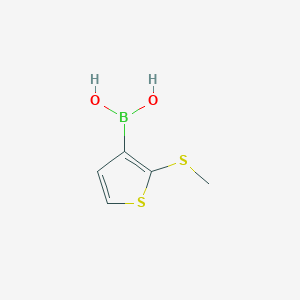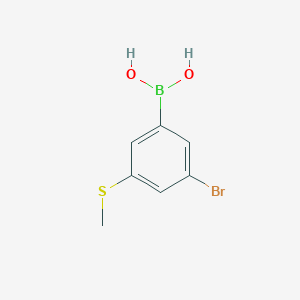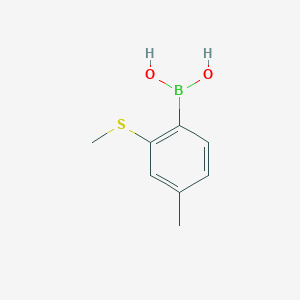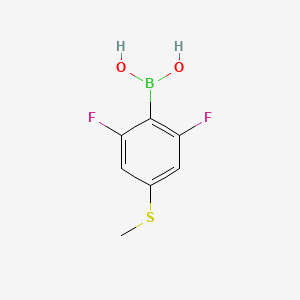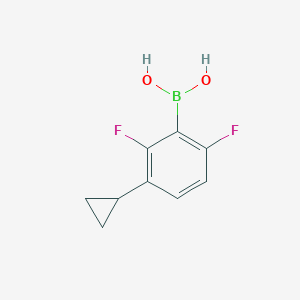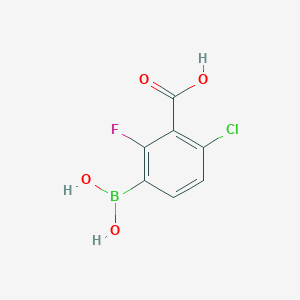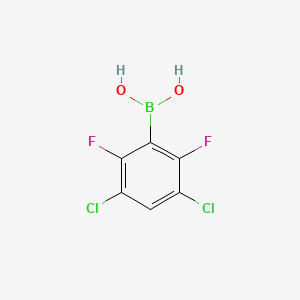
3,5-Dichloro-2,6-difluorophenylboronic acid
Übersicht
Beschreibung
3,5-Dichloro-2,6-difluorophenylboronic acid is a chemical compound with the CAS Number: 1451393-11-5 . It has a molecular weight of 226.8 . It is used as an intermediate for the synthesis of various pharmaceutical compounds .
Synthesis Analysis
This compound can be used in Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It is also used in the synthesis of various pharmaceutical compounds including inhibitors .Molecular Structure Analysis
The IUPAC name for this compound is (3,5-dichloro-2,6-difluorophenyl)boronic acid . The InChI code for this compound is 1S/C6H3BCl2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H .Chemical Reactions Analysis
This compound is involved in Suzuki–Miyaura cross-coupling reactions . It is also used in the synthesis of various pharmaceutical compounds including inhibitors .Physical And Chemical Properties Analysis
This compound is stored at temperatures between 2-8°C . The physical form of this compound is solid .Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Structural Analysis
Monomeric and Dimeric Structures Analysis : Karabacak et al. (2014) investigated the spectroscopic properties of a similar compound, 3,5-difluorophenylboronic acid, using various techniques like FT-IR, FT-Raman, UV-Vis, 1H, and 13C NMR spectroscopy. This research provides insights into the structural and spectroscopic data of the molecule, including vibrational spectra and hydrogen-bonded dimer analysis, essential for understanding the properties of 3,5-Dichloro-2,6-difluorophenylboronic acid (Karabacak, Kose, Atac, Asiri, & Kurt, 2014).
Vibrational Spectroscopic Studies : Kurt et al. (2009) conducted a study on 3,4-dichlorophenylboronic acid, focusing on vibrational spectroscopic studies and theoretical calculations. This study's molecular structure and theoretical analysis are relevant for understanding the structural behavior of this compound (Kurt, Sertbakan, Özduran, & Karabacak, 2009).
Synthetic Applications
Catalytic Applications : Ishihara et al. (2001) synthesized a boronic acid compound, 3,5-Bis(perfluorodecyl)phenylboronic acid, and demonstrated its use as a catalyst for direct amide condensation. This research indicates the potential catalytic applications of boronic acid derivatives, including this compound (Ishihara, Kondo, & Yamamoto, 2001).
Synthesis of Novel Compounds : Research by Hannah et al. (1978) on the synthesis of novel compounds involving difluorophenyl salicylates highlights the potential for this compound in the synthesis of new chemical entities (Hannah, Ruyle, Jones, Matzuk, Kelly, Witzel, Holtz, Houser, Shen, & Sarett, 1978).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 3,5-Dichloro-2,6-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can facilitate the synthesis of various pharmaceutical compounds, including inhibitors , and the transport of various ribonucleosides in and out of liposomes .
Action Environment
The action of this compound is influenced by environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also makes it environmentally benign . .
Biochemische Analyse
Biochemical Properties
3,5-Dichloro-2,6-difluorophenylboronic acid is involved in Suzuki–Miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This compound interacts with palladium in the process, where oxidative addition occurs with formally electrophilic organic groups
Cellular Effects
It has been found to facilitate the transport of various ribonucleosides in and out of liposomes, which are artificial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in Suzuki–Miyaura coupling reactions . In these reactions, the compound interacts with palladium, leading to the formation of new Pd–C bonds .
Eigenschaften
IUPAC Name |
(3,5-dichloro-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BCl2F2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWBTHQVEUONHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)Cl)Cl)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BCl2F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



